molecular formula C30H41N13O25P4 B15140955 m7GpppCpG

m7GpppCpG

Cat. No.: B15140955
M. Wt: 1107.6 g/mol
InChI Key: HJEQQXAHGFWTHV-POYLIAOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is used as a chemical tool for synthesizing RNA with cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and protein expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m7GpppCpG involves the chemical coupling of 7-methylguanosine with cytidine and guanosine through triphosphate linkages. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of the triphosphate bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

m7GpppCpG undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include various methylated derivatives of this compound and hydrolyzed fragments of the original compound .

Scientific Research Applications

m7GpppCpG has a wide range of applications in scientific research, including:

Mechanism of Action

m7GpppCpG exerts its effects by mimicking the natural cap structures found at the 5’ end of eukaryotic mRNA. This cap structure is essential for the stability, translation, and processing of mRNA. The compound interacts with various proteins involved in mRNA metabolism, including cap-binding proteins and enzymes responsible for mRNA capping .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m7GpppCpG is unique due to its specific structure, which includes cytidine. This structure allows it to be used in the synthesis of RNA with specific cap structures, making it a valuable tool in RNA research and therapeutic development .

Properties

Molecular Formula

C30H41N13O25P4

Molecular Weight

1107.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C30H41N13O25P4/c1-40-8-43(22-14(40)24(50)39-29(33)37-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)41-3-2-12(31)35-30(41)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)42-7-34-13-21(42)36-28(32)38-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H11-,31,32,33,35,36,37,38,39,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1

InChI Key

HJEQQXAHGFWTHV-POYLIAOGSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Origin of Product

United States

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